molecular formula C17H16N6O3S B11000846 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B11000846
M. Wt: 384.4 g/mol
InChI Key: SLEZXGBZNGTPAQ-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6, linked via a propanamide chain to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine moiety. The compound’s design leverages the pharmacophoric features of both benzothiazole (known for antimicrobial and antitumor activity) and triazolopyridazine (associated with kinase inhibition and CNS activity). While specific biological data for this compound are unavailable in the provided evidence, structural analogs highlight its relevance in drug discovery pipelines.

Properties

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H16N6O3S/c1-25-10-3-4-11-12(9-10)27-17(18-11)19-15(24)7-5-13-20-21-14-6-8-16(26-2)22-23(13)14/h3-4,6,8-9H,5,7H2,1-2H3,(H,18,19,24)

InChI Key

SLEZXGBZNGTPAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=NN=C4N3N=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Ring: Starting with 2-aminothiophenol, the benzothiazole ring is formed through a cyclization reaction with methoxy-substituted benzaldehyde under acidic conditions.

    Formation of Triazolopyridazine Ring: The triazolopyridazine ring is synthesized from appropriate pyridazine derivatives through cyclization with hydrazine and subsequent functionalization with methoxy groups.

    Coupling Reaction: The benzothiazole and triazolopyridazine intermediates are then coupled using a suitable linker, such as a propanamide group, under conditions that facilitate amide bond formation, typically involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield hydroxylated derivatives, while reduction of the amide group would produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, as promising candidates for anticancer therapy. These compounds often exhibit mechanisms that involve the modulation of cell proliferation and apoptosis pathways. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines by disrupting cellular signaling pathways critical for tumor growth and survival .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Benzothiazole derivatives are known for their ability to inhibit microbial growth through various mechanisms, including enzyme inhibition and interference with nucleic acid synthesis. Studies suggest that the methoxy and triazole groups enhance the compound's binding affinity to microbial targets, thereby increasing its effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory activity. Compounds in this class can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have documented the synthesis and evaluation of benzothiazole derivatives similar to this compound:

  • Synthesis and Anticancer Evaluation : A study synthesized a series of benzothiazole derivatives and assessed their anticancer activity using MTT assays on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells .
  • Antimicrobial Activity Assessment : Another research focused on evaluating the antimicrobial properties of similar compounds against clinical isolates of bacteria. The findings suggested that these compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and triazolopyridazine rings may facilitate binding to active sites, thereby modulating biological pathways. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, leading to altered cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the literature, emphasizing substituents, linker length, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents/Linker ChemSpider ID
Target Compound : N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide Not explicitly provided<sup>†</sup> ~463.48 (estimated) 6-methoxy benzothiazole; propanamide linker; 6-methoxy triazolopyridazine
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide C₁₉H₂₁N₇O₂ 379.424 1-methyl-benzimidazol-2-yl ethyl; propanamide linker 29351337
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide C₁₈H₁₈N₈O₂S 434.47 (calculated) 4-pyridinyl thiazol-2-yl; butanamide linker
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide C₂₁H₁₈F₄N₂O₃S 478.44 (calculated) 6-ethoxy benzothiazole; tetrafluoropropoxy-methyl benzamide

<sup>†</sup>Estimated based on structural analogy: Benzothiazole (C₇H₅NOS) + triazolopyridazine (C₆H₅N₅O) + propanamide (C₃H₅NO).

Key Structural Differences and Implications

Core Heterocycle Variations: The target compound uses a benzothiazole core, whereas substitutes this with a benzimidazole group. replaces the benzothiazole with a thiazole-pyridinyl system, which may alter π-π stacking interactions and solubility profiles.

Linker Modifications :

  • The propanamide linker in the target compound and provides a balance between flexibility and rigidity. In contrast, employs a butanamide linker, which could increase conformational flexibility and influence binding kinetics.

Substituent Effects :

  • The 6-methoxy group on both the benzothiazole and triazolopyridazine in the target compound likely enhances electron-donating effects and lipophilicity. introduces a bulkier 6-ethoxy group and a tetrafluoropropoxy chain, which may improve membrane permeability but reduce aqueous solubility .

Research Findings and Methodological Insights

  • Structural Characterization : The synthesis and crystallographic analysis of such compounds likely rely on tools like SHELX (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination .
  • Physicochemical Properties :
    • The target compound’s molecular weight (~463 g/mol) and lipophilic methoxy groups suggest moderate solubility, aligning with Lipinski’s “Rule of Five” for drug-likeness.
    • ’s lower molecular weight (379 g/mol) and benzimidazole core may favor better bioavailability.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Formation of Benzothiazole Derivative : The initial step involves the reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents to form the benzothiazole moiety.
  • Triazole Synthesis : The triazole ring can be synthesized through cyclization reactions involving 1,2,4-triazole derivatives and suitable electrophiles.
  • Amide Bond Formation : The final step involves the coupling of the benzothiazole and triazole components through amide bond formation using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation pathways by converting arachidonic acid into prostaglandins.
  • Signal Transduction Modulation : The compound may affect signal transduction pathways involved in cell proliferation and apoptosis, indicating potential anti-cancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar benzothiazole derivatives. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives ranged from 50 μg/mL to 200 μg/mL against various strains .

Anticancer Potential

The anticancer activity is particularly noteworthy:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of benzothiazoles exhibited cytotoxic effects on various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Some compounds showed IC50 values in the nanomolar range, indicating potent activity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects stem from its ability to inhibit COX enzymes and modulate inflammatory mediators:

  • In Vitro Assays : Research has shown that similar compounds can significantly reduce pro-inflammatory cytokines in cell culture models, suggesting a therapeutic role in inflammatory diseases .

4. Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundActivityIC50/ MIC
Benzothiazole derivativeAntitubercular1.35 - 2.18 μM
Substituted benzothiazolesAntibacterialMIC 50 - 200 μg/mL
Triazole derivativesAnticancerIC50 < 100 nM

These studies indicate that modifications to the benzothiazole and triazole moieties can significantly enhance biological activity.

Q & A

Q. What synthetic strategies are recommended for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide?

  • Methodological Answer : The synthesis involves coupling a benzothiazole moiety with a triazolopyridazine core. Key steps include:
  • Intermediate Preparation : Synthesize 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate) .
  • Functionalization : Introduce methoxy groups via nucleophilic substitution under reflux with sodium methoxide.
  • Propanamide Linkage : Use peptide coupling reagents (e.g., HATU) to conjugate the benzothiazole and triazolopyridazine fragments, as demonstrated in similar triazolopyridazine-based syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • 1H/13C NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons from benzothiazole/triazolopyridazine (δ 7.0–8.5 ppm). Compare with analogous compounds (e.g., triazolopyridazine derivatives in ).
  • HRMS : Confirm molecular ion peaks matching the molecular formula (C₂₁H₁₉N₇O₃S).
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water) to verify purity.
  • Elemental Analysis : Validate %C, %H, and %N within ±0.4% of theoretical values.

Q. What initial biological assays are appropriate for evaluating its activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase/Bromodomain Inhibition : Test against BRD4 using AlphaScreen assays (IC₅₀ determination), as triazolopyridazines are known BRD4 inhibitors .
  • Antiproliferative Activity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 μM concentrations .
  • Enzyme-Linked Targets : Assess binding to benzothiazole-associated targets (e.g., microtubule polymerization) using fluorescence polarization .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis, particularly for the triazolopyridazine intermediate?

  • Methodological Answer :
  • Solvent Selection : Use DMF or DMSO for cyclization steps to enhance solubility of intermediates .
  • Catalysis : Add catalytic CuI (10 mol%) to accelerate heterocycle formation, as shown in triazolopyridazine syntheses .
  • Temperature Control : Perform coupling reactions at 0–5°C to minimize side products (e.g., over-alkylation) .
  • Yield Tracking : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of benzothiazole to triazolopyridazine).

Q. How should discrepancies in biological activity data across studies be addressed?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
  • Structural Comparisons : Cross-reference with analogs in docking studies (e.g., GOLD scores for triazolopyridazines in ).
  • Meta-Analysis : Pool data from multiple studies (e.g., BRD4 IC₅₀ values) to identify outliers and validate via orthogonal assays (SPR, ITC) .

Q. What computational methods predict the binding affinity of this compound to BRD4 or similar targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with BRD4’s acetyl-lysine binding site. Compare with co-crystallized ligands (PDB: 5TF) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses, focusing on methoxy group interactions .
  • QSAR Models : Train models using datasets from similar triazolopyridazines (e.g., IC₅₀ vs. substituent electronegativity) .

Data Contradiction Analysis

Q. Why might this compound show high in vitro potency but poor cellular efficacy?

  • Methodological Answer :
  • Membrane Permeability : Measure logP (e.g., via shake-flask method). If logP >5, consider PEGylation or prodrug strategies to improve uptake .
  • Efflux Pumps : Test in MDCK-MDR1 cells to assess P-gp-mediated efflux. Inhibitors like verapamil can confirm this mechanism .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., demethylation of methoxy groups) .

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